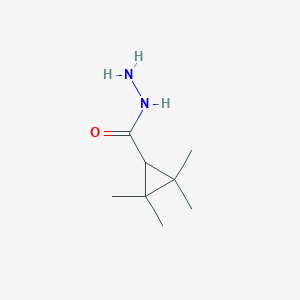
2,2,3,3-Tetramethylcyclopropane-1-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3,3-Tetramethylcyclopropane-1-carbohydrazide is a chemical compound with a unique structure characterized by a cyclopropane ring substituted with four methyl groups and a carbohydrazide functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetramethylcyclopropane-1-carbohydrazide typically involves the reaction of 2,2,3,3-Tetramethylcyclopropanecarboxylic acid with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired carbohydrazide product. The general reaction scheme is as follows:
Starting Material: 2,2,3,3-Tetramethylcyclopropanecarboxylic acid
Reagent: Hydrazine
Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen, at elevated temperatures to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.
化学反応の分析
Types of Reactions
2,2,3,3-Tetramethylcyclopropane-1-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The carbohydrazide group can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbohydrazide group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbohydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the carbohydrazide group.
Reduction: Amines or other reduced forms of the carbohydrazide group.
Substitution: Substituted derivatives with various functional groups replacing the carbohydrazide group.
科学的研究の応用
2,2,3,3-Tetramethylcyclopropane-1-carbohydrazide has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including its use as a precursor for drug development.
Material Science: It is used in the development of new materials with specific properties.
作用機序
The mechanism of action of 2,2,3,3-Tetramethylcyclopropane-1-carbohydrazide involves its interaction with molecular targets through its carbohydrazide group. This functional group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2,2,3,3-Tetramethylcyclopropanecarboxylic Acid: A precursor in the synthesis of 2,2,3,3-Tetramethylcyclopropane-1-carbohydrazide.
2,2,3,3-Tetramethylcyclopropane-1-carboxylic Acid: Another related compound with similar structural features.
Uniqueness
This compound is unique due to its specific functional group (carbohydrazide) and the presence of four methyl groups on the cyclopropane ring
特性
CAS番号 |
756830-97-4 |
|---|---|
分子式 |
C8H16N2O |
分子量 |
156.23 g/mol |
IUPAC名 |
2,2,3,3-tetramethylcyclopropane-1-carbohydrazide |
InChI |
InChI=1S/C8H16N2O/c1-7(2)5(6(11)10-9)8(7,3)4/h5H,9H2,1-4H3,(H,10,11) |
InChIキー |
NMEQIHYSRQIBRW-UHFFFAOYSA-N |
正規SMILES |
CC1(C(C1(C)C)C(=O)NN)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


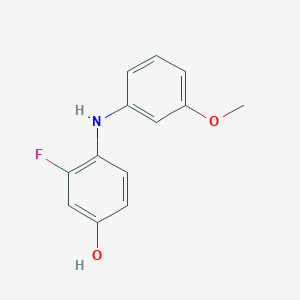
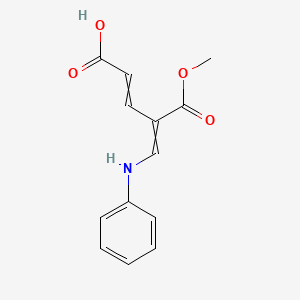
![3-(4-chlorophenyl)-8-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B14113003.png)
![(3R)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-N-(4-hydroxycyclohexyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide](/img/structure/B14113027.png)
![8-[(2-Chlorophenyl)methylsulfanyl]-7-dodecyl-3-methylpurine-2,6-dione](/img/structure/B14113031.png)
![2,2-(1-Methyl-3-buten-1-ylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]](/img/structure/B14113037.png)
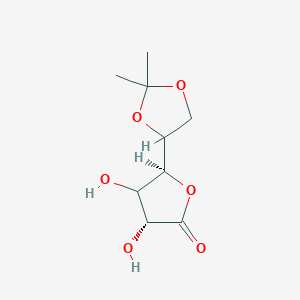


![methyl (2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B14113055.png)
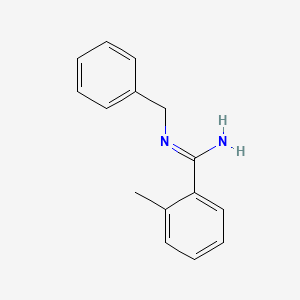
![methyl 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14113058.png)
![1-(benzylthio)-N-isopropyl-4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B14113064.png)
![1-[2-(pyridin-2-yl)ethyl]-3-(3-sulfonatopropyl)-1H-imidazol-3-ium](/img/structure/B14113069.png)
